molecular formula C8H13ClF3N B2547395 7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride CAS No. 2241128-84-5

7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride

Cat. No. B2547395
CAS RN: 2241128-84-5
M. Wt: 215.64
InChI Key: NVRXJWUHJTXCIR-UHFFFAOYSA-N
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Description

“7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride” is a compound that contains a trifluoromethyl group and an azaspiro ring. The trifluoromethyl group is a functional group that has the formula -CF3 . The azaspiro ring is a type of spirocyclic compound, which is a polycyclic compound in which two rings share a single atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into a molecule using various methods . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a trifluoromethyl group (-CF3) attached to the 7-position of a 6-azaspiro[3.4]octane ring. The azaspiro[3.4]octane is a type of spirocyclic compound, which is a polycyclic compound in which two rings share a single atom .


Chemical Reactions Analysis

The trifluoromethyl group in the molecule could potentially undergo various reactions. For example, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .

Scientific Research Applications

Heterospirocyclic Compounds Synthesis The creation of heterospirocyclic compounds, such as the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, showcases the application of spirocyclic compounds in peptide synthesis. These compounds serve as novel dipeptide synthons, demonstrating their utility in constructing complex peptides, including antibiotic analogs, through precise reactions with carboxylic acids and thioacids. This application underlines the significance of spirocyclic compounds in advancing peptide synthesis methodologies (Suter, Stoykova, Linden, & Heimgartner, 2000).

Copper-mediated Trifluoromethylation The copper-mediated α-trifluoromethylation of N-phenylcinnamamides, coupled with dearomatization, highlights another scientific application by facilitating the construction of various trifluoromethylated 1-azaspiro[4.5]decanes. This process exemplifies the role of spirocyclic compounds in synthesizing novel structures with significant regioselectivity and diastereoselectivity, which are crucial for developing new drugs and materials (Han, Wang, Liu, & Wang, 2014).

Diversity-oriented Synthesis of Azaspirocycles The diversity-oriented synthesis approach for azaspirocycles, including heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, showcases the application of spirocyclic compounds in generating functionalized pyrrolidines, piperidines, and azepines. These compounds serve as valuable scaffolds in chemistry-driven drug discovery, emphasizing the versatility of spirocyclic compounds in synthesizing a broad range of biologically relevant structures (Wipf, Stephenson, & Walczak, 2004).

Supramolecular Aggregation The study of supramolecular aggregation involving spirocyclic acid derivatives, such as 7,7-dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid, reveals the impact of spirocyclic structures on the dimensionality of supramolecular assemblies. This research contributes to understanding how spirocyclic compounds influence molecular interactions and assembly, informing the design of novel materials and molecular devices (Foces-Foces, Rodríguez, Febles, Pérez, & Martín, 2005).

properties

IUPAC Name

7-(trifluoromethyl)-6-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)6-4-7(5-12-6)2-1-3-7;/h6,12H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRXJWUHJTXCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(NC2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride

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